3-Hydroxypropanamide

説明

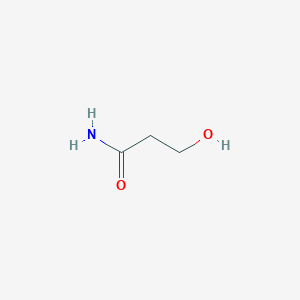

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGLHFBQMBVRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399878 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-43-6 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes

A variety of established routes exist for the synthesis of 3-hydroxypropanamide, each utilizing different starting materials and reaction conditions.

One established method for synthesizing this compound involves the reaction of beta-hydroxypropionic acid with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). ontosight.ai This synthesis route converts the carboxylic acid group of beta-hydroxypropionic acid into an amide group, resulting in the formation of this compound. ontosight.ai

Beta-hydroxypropionic acid is a carboxylic acid with a hydroxyl group on the beta carbon. wikipedia.org It is an acidic viscous liquid that is very soluble in water. wikipedia.org Ammonia (NH₃) is an inorganic chemical compound of nitrogen and hydrogen, a colorless gas with a pungent smell, and is widely used in various chemical processes. wikipedia.orgamericanelements.comnih.gov Ammonium hydroxide (NH₄OH) is an aqueous solution of ammonia, appearing as a colorless liquid. nih.govepa.gov

This compound can also be produced from beta-propiolactone (B13848) through a reaction with anhydrous ammonia. google.comgoogle.com This process involves combining beta-propiolactone with anhydrous ammonia, often in a solvent such as tetrahydrofuran (B95107) (THF). google.com The reaction can be conducted at temperatures ranging from -100°C to 35°C, or between -75°C and 70°C, or between -100°C and less than 100°C. google.com In some variations, the reaction is performed by controlled addition of beta-propiolactone to a liquid pool of anhydrous ammonia, maintaining ammonia in considerable excess. google.com The temperature can be controlled, for instance, between -33°C and room temperature. google.com After the reaction, excess ammonia can be vented and potentially recycled, leaving behind the this compound which can then be collected and purified. google.com

Beta-propiolactone is a four-membered ring lactone that can be obtained by reacting ethylene (B1197577) oxide and carbon monoxide. google.com It is described as a colorless liquid with a slightly sweetish, pungent odor. nih.gov Anhydrous ammonia is ammonia in its pure, water-free gaseous or liquid form. sigmaaldrich.comepa.gov

Data regarding reaction conditions and potential yields for this method can vary depending on the specific protocol used. One example describes a process involving charging a pressure vessel with anhydrous ammonia at -78°C and adding a solution of beta-propiolactone in THF. google.com

While the direct enzymatic formation of this compound from asparagine is not explicitly detailed in the search results, related enzymatic pathways involving asparagine and leading to compounds like beta-alanine (B559535) and 3-hydroxypropionic acid are discussed. Asparagine is an α-amino acid used in protein biosynthesis. wikipedia.org It contains a side chain carboxamide group. wikipedia.org

One relevant pathway is the beta-alanine pathway, where beta-alanine is synthesized from aspartic acid (which can be synthesized from fumarate (B1241708) or oxaloacetate by transamination) using aspartate decarboxylase. nih.gov Beta-alanine is then converted to malonyl semialdehyde (MSA) by beta-alanine pyruvate (B1213749) transaminase or gamma-aminobutyric acid transaminase, and subsequently reduced to 3-hydroxypropionic acid by 3-hydroxypropanoic acid dehydrogenase. nih.gov While this pathway produces 3-hydroxypropionic acid, it highlights the enzymatic processing of compounds structurally related to asparagine.

Microbial production of this compound has been explored, specifically using Acetobacter lovaniensis. google.com This bacterium has shown the ability to produce polymeric this compound. google.com The production occurs when the organism is grown in a growth medium containing a suitable soluble ammonium compound, such as ammonium phosphates, ammonium chloride, ammonium sulphate, or ammonium hydroxide. google.comgoogle.com The concentration of ammonium in the growth medium can influence production, with studies exploring ranges between 0.1 and 5 g/litre , and more specifically between 0.5 and 1 g/litre or 0.7 and 0.8 g/litre in certain embodiments. google.comgoogle.com

The synthesized this compound may assemble into short lengths of polymeric material, which can be collected. google.com This polymeric material can potentially be converted to other compounds like acrylamide (B121943), acrylonitrile, or acrylic acid. google.com Hydrolysis of the concentrated media or calcium precipitate generated from the process can yield 3-hydroxypropionic acid upon heating with sodium hydroxide, releasing ammonia. google.com

Research findings indicate that when grown on a fixed bed, polymeric this compound can be collected from the sump in batches withdrawn at intervals, such as every 24 hours. google.com

The synthesis of this compound derivatives can involve 2-bromo-3-hydroxypropanoic acid as a starting material. 2-Bromo-3-hydroxypropanoic acid is a molecule containing both a bromine atom and a hydroxyl group on adjacent carbons, as well as a carboxylic acid function. nih.govnih.gov While direct synthesis of this compound from this specific bromo compound is not explicitly detailed in the provided search results, 2-bromo-3-hydroxypropanoic acid is a reactive intermediate that can undergo various transformations. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carboxylic acid group can be converted into an amide. The hydroxyl group can also participate in reactions or require protection during synthesis.

Derivatives of this compound could potentially be synthesized by reacting 2-bromo-3-hydroxypropanoic acid with ammonia or amines, followed by or concurrent with modification of the hydroxyl group or the carbon chain. However, the specific reaction pathways and resulting this compound derivatives utilizing this starting material are not elaborated in the search results.

Synthesis involving L-serine-based sulphonamide precursors can lead to the formation of this compound derivatives. One reported method describes the synthesis of 2-{acetyl[(4-methylphenyl)sulphonyl]amino}-3-hydroxypropanamide, a derivative of this compound, starting from L-serine. researchgate.net

The process involves the reaction of p-toluenesulphonyl chloride with L-serine to yield 3-hydroxy-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid. researchgate.net This intermediate is then acylated. researchgate.net Subsequent chlorination and aminolysis of the acylated compound provide 2-{acetyl[(4-methylphenyl)sulphonyl]amino}-3-hydroxypropanamide. researchgate.net This derivative can then be further modified through reactions such as nickel-catalyzed amidation with aryl and heteroaryl halides to yield various final products. researchgate.net

L-serine is a non-essential amino acid that plays a role in protein synthesis. isotope.comfishersci.be Sulphonamides are a class of compounds containing a sulphonyl group linked to an amine. nih.gov The synthesis route highlights how the amino acid L-serine can be utilized as a chiral building block for the synthesis of complex sulphonamide-containing this compound derivatives. Research findings include characterization data for intermediates and the final product, such as melting point and spectroscopic data (IR, ¹H-NMR, ¹³C-NMR). researchgate.net For instance, 3-hydroxy-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid was reported to have a melting point of 202-203°C and characteristic IR and NMR signals. researchgate.net

Data Table: Synthesis of 2-{acetyl[(4-methylphenyl)sulphonyl]amino}-3-hydroxypropanamide Intermediate

| Compound | Yield (%) | Melting Point (°C) |

| 3-hydroxy-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid | 96.4 | 202-203 |

Formation as an Intermediate in Acrylamide Synthesis

Data on Acrylamide Formation from Different Precursors

| Precursor | Acrylamide Yield (mmol/mol) | Conditions | Source |

| This compound | ~0.2 - 0.23 | Pyrolysis, 180°C, 5 min | imreblank.chnih.govimreblank.chcapes.gov.br |

| N-glucosylasparagine | ~2.4 | Maillard model systems | imreblank.chnih.govimreblank.chcapes.gov.br |

| Amadori compound | 0.1 | Maillard model systems | imreblank.chnih.govimreblank.chcapes.gov.br |

| α-Dicarbonyls + Asparagine | 0.2 - 0.5 | Maillard model systems | imreblank.chnih.gov |

| Hydroxyacetone (B41140) + Asparagine | > 4 | Maillard model systems | imreblank.chnih.govimreblank.chcapes.gov.br |

Advanced Synthetic Strategies and Process Optimization

This compound is typically synthesized through the reaction of beta-hydroxypropionic acid with ammonia or ammonium hydroxide, involving the conversion of the carboxylic acid group to an amide. ontosight.ai More advanced strategies and optimization methods are explored for related compounds and amide synthesis in general, which can potentially be applied to this compound.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, stereoselective synthesis methods are relevant for creating chiral derivatives. Stereoselective synthesis focuses on producing a desired stereoisomer with high purity. ethz.ch Techniques such as using chiral starting materials, resolution, or chiral auxiliaries are employed in stereoselective synthesis. ethz.ch For example, stereoselective syntheses have been developed for chiral compounds like 1,2-diazetidine-3-carboxylic acid derivatives and spirooxindole derivatives. rsc.orgrsc.org These methods often involve controlling reaction conditions and utilizing specific catalysts or reagents to favor the formation of one enantiomer or diastereomer over others.

Continuous Process Methodologies

Continuous process methodologies offer advantages in chemical synthesis, including potentially improved control, efficiency, and scalability compared to batch processes. preprints.org While specific details on the continuous synthesis of this compound were not extensively found, continuous flow chemistry is a growing area in optimizing reaction parameters and enabling automated synthesis. preprints.orgnih.gov Methods for producing polymeric 3-hydroxypropionamide (3HP amide) through the culture of Acetobacter lovaniensis bacteria in a growth medium containing phosphate (B84403) and ammonium have been described, which can then be hydrolyzed to this compound. google.comgoogle.com This biological route represents a continuous or semi-continuous approach to obtaining the compound or its polymeric form.

Optimization of Yield and Selectivity

Optimization of chemical synthesis aims to maximize the yield of the desired product while minimizing the formation of byproducts, thereby enhancing selectivity. beilstein-journals.orgmdpi.com This involves systematically studying and adjusting reaction parameters such as temperature, pressure, solvent, catalyst, and reactant concentrations. beilstein-journals.org Modern approaches to optimization increasingly utilize high-throughput experimentation and machine learning algorithms, such as Bayesian optimization, to efficiently explore the reaction space and identify optimal conditions. preprints.orgnih.govbeilstein-journals.org These techniques have been successfully applied to optimize various organic reactions, leading to improved yields and selectivity with fewer experiments. preprints.orgnih.gov

Derivatization and Analog Generation

Derivatization of this compound involves modifying its functional groups to create new compounds with potentially different properties or activities.

Synthesis of Phosphoramidate (B1195095) Derivatives

The synthesis of phosphoramidate derivatives is a significant area of derivatization. Phosphoramidates are compounds containing a phosphorus atom bonded to both an amide nitrogen and oxygen atoms. The phosphoramidate structure is known for its biological properties, including antiproliferative and cytotoxic activities. researchgate.net While direct synthesis of phosphoramidate derivatives specifically from this compound was not detailed, related studies describe the synthesis of phosphoramidate compounds from 3-hydroxypropyl derivatives of other molecules, such as NSAIDs. researchgate.net In one approach, 3-hydroxypropanamides were used as starting materials for reaction with phosphochloridates to obtain phosphoramidates. researchgate.net The synthesis of phosphoramidates often involves the reaction of a compound containing a hydroxyl group with a phosphoramidite (B1245037) in the presence of an activator, followed by oxidation. wikipedia.orgatdbio.com This methodology, commonly used in oligonucleotide synthesis, could potentially be adapted for the derivatization of the hydroxyl group in this compound.

Formation of N-substituted Amino Acid Derivatives

The synthesis of N-substituted amino acid derivatives often involves the formation of an amide bond where the nitrogen atom is substituted. Examples related to propanamide structures include the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. One approach involves the acylation of aminoguanidine (B1677879) hydrochloride with succinic anhydride (B1165640), followed by a recyclization reaction with an amine under microwave irradiation to form the 1,2,4-triazole (B32235) ring. nih.gov

Another area involves the synthesis of novel N-substituted β-amino acid derivatives. Some of these derivatives feature a propanamide backbone and a 2-hydroxyphenyl core, investigated for potential antimicrobial activity. google.com The synthesis of N-substituted propanamide derivatives of 1,3,4-oxadiazole (B1194373) has also been reported, utilizing a multi-step protocol to explore potential anti-enzymatic agents. google.com Additionally, the synthesis of N-substituted amino acid hydrazone-isatin derivatives bearing substituted phenylaminopropanamide structures has been described. nih.gov

Synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide

3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide is a specific propanamide derivative featuring a tert-butyloxycarbonyl (Boc) protected amino group, a 4-fluorophenyl substituent, and an N-hydroxypropanamide moiety. This compound has been identified and is associated with CAS Number 898404-67-6. bldpharm.com While a direct detailed synthesis for this exact compound was not extensively described in the search results, related synthetic strategies for similar fluorophenyl-substituted propanamide derivatives have been reported. For instance, the synthesis of Boc-protected derivatives of 2-amino-3-(4-fluorophenyl)-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves reacting a compound with Boc anhydride in the presence of a base. This suggests that approaches involving Boc protection and coupling reactions could be relevant to the synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide.

Synthesis of N-hydroxy-2-propenamides and related HDAC inhibitors

N-hydroxy-2-propenamides, also known as hydroxamic acids derived from acrylamide, represent a class of compounds that have been synthesized and investigated, particularly as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are of interest in the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthetic efforts in this area have focused on developing novel structures with improved potency and pharmacological properties. Examples include the synthesis of 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides and 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, which have shown HDAC inhibitory activity. The synthesis of these compounds typically involves forming the N-hydroxy amide (hydroxamic acid) functional group and incorporating various substituents onto the propenamide backbone.

Formation of 3-Amino-2-hydroxypropanamide (B13316589) Hydrochloride

3-Amino-2-hydroxypropanamide hydrochloride is a propanamide derivative that exists as a hydrochloride salt. It has been identified with PubChem CIDs such as 20158179 and 3085322. Specifically, CID 3085322 corresponds to (S)-2-amino-3-hydroxypropanamide hydrochloride, which is also known as L-Serinamide hydrochloride.

The synthesis of 3-amino-2-hydroxypropanamide hydrochloride can be achieved through various routes. A common method involves the reaction of 3-amino-2-hydroxypropanamide with hydrochloric acid to form the corresponding hydrochloride salt. This compound can also be synthesized starting from amino acid precursors, such as L-serine. The synthesis of L-serinamide hydrochloride, for instance, involves the reaction of L-serine with ammonia or an amine, followed by acidification with hydrochloric acid. The structure of 3-amino-2-hydroxypropanamide hydrochloride features a hydroxyl group at the C2 position, an amide group at C3, and a protonated amino group at C1, stabilized by a chloride counterion.

Derivatization for Drug Development

Derivatization is a fundamental strategy in drug development aimed at modifying the chemical structure of a compound to enhance its desirable properties, such as solubility, potency, selectivity, and pharmacokinetic profile, while potentially reducing toxicity. Propanamide structures, including this compound and its derivatives, serve as scaffolds for the development of a wide range of potential therapeutic agents.

3-Amino-2-hydroxypropanamide hydrochloride, for example, is a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of β-hydroxy-α-amino acid derivatives. These derivatives are valuable building blocks for designing enzyme inhibitors and peptidomimetics, which are relevant in various therapeutic areas.

Beyond serving as intermediates, propanamide derivatives themselves have been explored for their biological activities. Research has investigated propanamide derivatives as potential anticonvulsants, as well as antimicrobial candidates effective against multidrug-resistant pathogens google.com. Furthermore, propanamide-sulfonamide conjugates have been studied as potential dual inhibitors of enzymes like urease and cyclooxygenase-2, highlighting the utility of derivatization in creating multi-target therapeutic agents. The derivatization approach allows for fine-tuning the interaction of the molecule with biological targets, contributing to the discovery of novel pharmacological agents.

Mechanistic Investigations of Biological Activities

Enzymatic Interactions and Modulation

Research indicates that 3-hydroxypropanamide and its derivatives can modulate the activity of several enzyme classes, suggesting potential roles in various biological processes.

Inhibition of Matrix Metalloproteinases (MMPs) by Related Compounds

Compounds structurally related to this compound, particularly those containing an N-hydroxypropanamide moiety, have demonstrated inhibitory activity against matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including tumor progression and metastasis. mdpi.com Hydroxamic acids, a class of compounds that includes N-hydroxypropanamide derivatives, are known to be important inhibitors of metalloenzymes like MMPs. researchgate.net For instance, 3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide has been identified as targeting Stromelysin-1 (MMP3). drugbank.com Another related compound, 2,3-bis(4-fluorophenylsulfonamido)-N-hydroxypropanamide, is also noted as an MMP inhibitor. Studies on these related compounds highlight the significance of the N-hydroxypropanamide structure in facilitating interactions with the catalytic zinc ion in the MMP active site, a key mechanism for their inhibitory effect. researchgate.net

Modulation of GABA Transporter Subtypes (mGAT1-4) by Derivatives

Derivatives of this compound have been investigated for their ability to modulate gamma-aminobutyric acid (GABA) transporters (GATs). scialert.netacs.orgnih.govnih.gov GABA transporters, including subtypes mGAT1-4, play a crucial role in regulating GABAergic neurotransmission by mediating the reuptake of GABA from the synaptic cleft. acs.orgnih.govnih.gov Functionalized amino acids, which include this compound derivatives, have been synthesized and evaluated as inhibitors of GABA uptake. acs.orgnih.gov These studies have assessed the inhibitory potencies of these compounds against the four mouse GABA transporter subtypes (mGAT1–4) using assays such as [3H]GABA uptake. acs.orgnih.gov The modulation of these transporters by this compound derivatives suggests potential therapeutic applications in conditions related to imbalances in GABAergic signaling. acs.orgnih.gov

Interactions with Histone Deacetylase-like Protein (HDLP)

While direct information on the interaction of this compound with Histone Deacetylase-like Protein (HDLP) is limited in the provided context, related compounds, specifically hydroxamic acids, are known inhibitors of histone deacetylases (HDACs). researchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, influencing gene expression. researchgate.net The N-hydroxypropanamide moiety, present in certain derivatives of this compound, is a structural feature characteristic of many HDAC inhibitors, which chelate the zinc ion in the active site of these enzymes. researchgate.net This suggests a potential, though not explicitly confirmed for this compound itself or a specific HDLP, for related hydroxamic acid derivatives to interact with and modulate HDAC activity.

Role as Potential Inhibitor or Activator of Enzymes

This compound has been explored in biological studies for its potential to act as an inhibitor or activator of certain enzymes. ontosight.ai More broadly, related compounds have demonstrated enzyme inhibition properties. ontosight.aismolecule.comsmolecule.com The amide functional group present in this compound may play a role in enzyme interactions by mimicking the binding site of natural substrates, potentially leading to enzyme inhibition. smolecule.com Furthermore, studies on related compounds have indicated that specific functional groups, such as hydroxyl and carbonyl groups, are crucial for biological activity, with molecular docking studies suggesting enzymes like succinate (B1194679) dehydrogenase (SDH) as potential targets. researchgate.net This highlights the capacity of this compound and its structural relatives to engage with diverse enzymatic targets, influencing their catalytic activity.

Molecular and Cellular Mechanisms

The biological activities of this compound and its derivatives are mediated through their interactions at the molecular and cellular levels, primarily involving binding to specific biological targets.

Interaction with Biological Targets (e.g., proteins, enzymes, receptors)

The mechanistic basis for the biological effects of this compound and its related compounds lies in their ability to interact with various biological targets, including proteins, enzymes, and receptors. The interaction with enzymes such as matrix metalloproteinases mdpi.comresearchgate.netdrugbank.comnih.gov and GABA transporters scialert.netacs.orgnih.govnih.gov represents a key molecular mechanism. These interactions often involve the compound acting as a ligand, binding to the active site or other specific regions of the protein target, thereby modulating its function. For example, the N-hydroxypropanamide moiety in certain derivatives facilitates binding to the catalytic zinc in MMPs. researchgate.net In the case of GABA transporters, molecular docking and dynamics studies have been employed to elucidate the specific interactions between inhibitors and transporter proteins. nih.gov The presence of functional groups like the hydroxyl and amide groups in this compound allows for interactions such as hydrogen bonding, which can be crucial for binding to protein targets. smolecule.com Related compounds containing diverse structural elements, such as indole (B1671886) rings, also suggest potential interactions with a range of biological targets, including enzymes or receptors. ontosight.ai These molecular interactions ultimately translate into cellular effects, influencing various physiological and pathological processes.

Table 1: Summary of Enzyme Targets and Related Compounds

| Enzyme Class | Specific Target (if mentioned) | Related Compound Examples | Observed Modulation | Citation |

| Matrix Metalloproteinases (MMPs) | Stromelysin-1 (MMP3) | N-hydroxypropanamide derivatives, 3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide, 2,3-bis(4-fluorophenylsulfonamido)-N-hydroxypropanamide | Inhibition | mdpi.comresearchgate.netdrugbank.comontosight.ainih.govidrblab.net |

| GABA Transporters (GATs) | mGAT1-4 | Functionalized amino acid derivatives of this compound | Modulation (Inhibition of uptake) | scialert.netacs.orgnih.govnih.gov |

| Histone Deacetylases (HDACs) | Not specified (HDLP in outline) | Hydroxamic acids (class containing N-hydroxypropanamide) | Inhibition (potential) | researchgate.net |

| Succinate Dehydrogenase (SDH) | Not specified | Related fungicidal compounds with hydroxyl and carbonyl groups | Potential Target (suggested by docking) | researchgate.net |

| Beta-secretase | Not specified | Compounds similar to 3-amino-2-hydroxypropanamide (B13316589) hydrochloride | Inhibition |

Table 2: Illustrative GABA Uptake Inhibition Data for Selected this compound Derivatives

| Compound | Target | pIC50 / pKi | Assay Type | Citation |

| 2RS,4RS-39c | mGAT4 | 5.36 | [3H]GABA uptake | nih.gov |

| 50a | mGAT2 | 5.43 | [3H]GABA uptake | nih.gov |

| 56a | mGAT4 | 5.04 | [3H]GABA uptake | nih.gov |

Modulation of Signaling Pathways

Research specifically investigating the modulation of signaling pathways directly by this compound (CID 4145140) is limited in the available literature. While related compounds, such as 3-amino-2-hydroxypropanamide hydrochloride, have been explored for their potential to influence pathways like those involving vascular endothelial growth factor (VEGF) expression through mechanisms like matrix metalloproteinase (MMP) inhibition, direct evidence for this compound in modulating specific signaling cascades is not widely reported. The mechanism of action for related compounds often involves interaction with specific molecular targets and pathways, where the compound acts as a ligand modulating enzyme or receptor activity. However, these findings pertain to compounds structurally distinct from the simple this compound.

Interaction with DNA and Intercalating Properties (for compounds with anthracene (B1667546) core)

The interaction of chemical compounds with DNA, particularly through intercalation, is a well-established mechanism for certain classes of molecules, often those containing planar aromatic or heteroaromatic ring systems, such as compounds with an anthracene core. mdpi.comijabbr.com Intercalation involves the insertion of these planar structures between adjacent DNA base pairs, leading to local structural changes in the DNA helix. biorxiv.orgijabbr.comoncotarget.com This process is typically driven by pi-pi stacking interactions between the intercalator and the nucleic bases. biorxiv.orgijabbr.com Metallo-intercalators, which are often positively charged, planar, polycyclic, aromatic compounds, are also known to interact with DNA through intercalation. wikipedia.org

This compound (CID 4145140) is a simple, small organic molecule characterized by an amide and a hydroxyl functional group on a three-carbon chain. cymitquimica.com Its structure lacks the extensive planar aromatic or polycyclic systems typically required for significant DNA intercalation. Therefore, based on its chemical structure, this compound is not expected to exhibit intercalating properties with DNA, particularly those characteristic of compounds with an anthracene core. The available research does not report any significant DNA interaction or intercalating activity for this compound.

Neuroprotective Effects

Antinociceptive Properties

Research on the antinociceptive (pain-relieving) properties of this compound (CID 4145140) is not a primary focus in the available scientific literature. While studies on neuropathic pain models have investigated compounds similar in some structural aspects to 3-amino-2-hydroxypropanamide hydrochloride, demonstrating antinociceptive effects without inducing motor deficits, these results are attributed to the related amino-substituted compound or other derivatives. acs.orgacs.org Other classes of compounds, such as certain chalcones and N-pentadecyl-3-hydroxypropanamide, have also been evaluated for their antinociceptive activities. researchgate.netcore.ac.uk There is no significant reported data specifically demonstrating antinociceptive properties for this compound.

Anticonvulsant Activity and Sodium Channel Modulation

Direct evidence for the anticonvulsant activity of this compound (CID 4145140) and its specific modulation of sodium channels is not widely reported. Anticonvulsant activity and sodium channel modulation are known mechanisms for various therapeutic agents used in the treatment of epilepsy. nih.govscialert.net For instance, lacosamide (B1674222), an anticonvulsant, is an acetamide (B32628) derivative that acts by selectively enhancing slow inactivation of voltage-gated sodium channels. Related compounds, such as 3-amino-2-hydroxypropanamide hydrochloride, have been noted for their interaction with neuronal voltage-dependent sodium channels, suggesting potential in anticonvulsant contexts. Additionally, derivatives like 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) and its halogenated counterparts have shown anticonvulsant activity and interactions with sodium channels. nih.govresearchgate.net However, specific research demonstrating these activities for this compound itself is not prominent in the available literature.

Antiviral Activity (e.g., against SARS-CoV-2 Main Protease)

There is no significant reported research indicating direct antiviral activity of this compound (CID 4145140), including against the SARS-CoV-2 main protease (Mpro). The SARS-CoV-2 Mpro is a crucial target for the development of antiviral drugs due to its essential role in viral replication. nih.govmdpi.combiorxiv.org Inhibitors targeting this protease are a significant area of research, often involving complex molecular structures designed to bind to the enzyme's active site. mdpi.combiorxiv.org While some complex compounds containing propanamide-like moieties have been mentioned in the context of antiviral research, these are structurally distinct from this compound. naturalproducts.netnaturalproducts.net The available scientific literature does not provide evidence of this compound acting as an antiviral agent or an inhibitor of the SARS-CoV-2 main protease.

Antioxidant and Antimicrobial Activities of Sulphonamide Derivatives

Sulphonamides represent a significant class of synthetic compounds known for their diverse pharmacological properties, notably their long-standing use as antimicrobial agents. The core structure of sulphonamides contains the -SO₂NH₂ or -SO₂NH- group, often linked to an aromatic ring with an amino group, characteristic of the sulfanilamide (B372717) structure. fishersci.be Beyond their well-established antibacterial effects, recent research has explored the antioxidant and other biological activities of novel sulphonamide derivatives. wikipedia.orgfishersci.canih.govnih.govuni.lufishersci.comchem960.comnih.gov

The primary mechanism of action for many antibacterial sulphonamides involves interfering with the synthesis of folic acid in microorganisms. fishersci.benih.gov Bacteria require de novo synthesis of folic acid for the production of DNA and RNA precursors. nih.gov Sulphonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for incorporating p-aminobenzoic acid (PABA) into the folic acid synthesis pathway. fishersci.benih.govprobes-drugs.org By mimicking PABA, sulphonamides block this essential step, thereby inhibiting bacterial growth and multiplication; their action is typically bacteriostatic rather than bactericidal. nih.gov This mechanism is effective against a range of Gram-positive and certain Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, although resistance can occur in some species like Pseudomonas aeruginosa. fishersci.be

In addition to their antimicrobial properties, numerous studies have investigated the antioxidant potential of sulphonamide derivatives. Oxidative stress, resulting from an imbalance between oxidants and antioxidants, is implicated in various diseases. fishersci.com Consequently, there is ongoing interest in identifying new compounds with antioxidant capabilities. Sulphonamide derivatives have shown promising results in various in vitro antioxidant assays, such as DPPH radical scavenging, ABTS radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. wikipedia.orgfishersci.cafishersci.comchem960.com

Detailed research findings highlight the varied activities within this class of compounds. For instance, novel sulphonamide derivatives incorporating pyrazoline moieties have demonstrated relatively good in vitro antioxidant activity in DPPH and ABTS assays. fishersci.ca Another study synthesized sulphonamide derivatives of gallic acid, finding that compounds like 3,4,5-trihydroxybenzenesulfonamide (B2648046) exhibited antioxidant and scavenging activities comparable to gallic acid itself. wikipedia.org Conversely, 3,4,5-trimethoxybenzenesulfonamide (B2839223) showed negligible antioxidant activity, suggesting the importance of hydroxyl groups for radical scavenging. wikipedia.org

Further investigations into novel sulphonamide derivatives have provided quantitative data on their antimicrobial and antioxidant effects. A study evaluating five novel sulphonamide derivatives (coded HR5-HR8 and HR14) found that compound HR14 exhibited good antibacterial activity with MIC values of 1.5 µg/mL against S. aureus and 2.0 µg/mL against E. coli. nih.gov Compound HR5 showed notable antifungal activity against A. flavous and A. nyger, with MIC values of 5.25 µg/mL and 12.5 µg/mL, respectively, and also demonstrated potential antioxidant activity (15.60% inhibition at 6 mM in a DPPH assay). nih.gov

Another series of benzenesulphonamide derivatives bearing carboxamide functionality were synthesized and evaluated for biological activities. nih.gov Among these, compound 4d showed potency against E. coli (MIC 6.72 mg/mL), compound 4h was active against S. aureus and C. albicans (MIC 6.63 mg/mL for both), and compound 4e demonstrated activity against A. niger (MIC 6.28 mg/mL). nih.gov Compound 4e also exhibited antioxidant activity in the DPPH assay with an IC50 of 0.3287 mg/mL, comparable to the standard Vitamin C (IC50 0.2090 mg/mL). nih.gov

Studies on sulfonamide and amide derivatives containing coumarin (B35378) moieties have also reported on their antioxidant activities. chem960.com Compounds derived from 7-hydroxycoumarin (compound 5f) and 7,8-dihydroxycoumarin (compound 5g) showed promising FRAP values of 13.6 mM and 13.5 mM, respectively. chem960.com Another compound in this series (5b), possessing a methyl group at the 4-position, demonstrated a DPPH IC50 of 0.66 mM. chem960.com While these coumarin-containing sulphonamides showed moderate to noticeable antioxidant activities, their antimicrobial activities in that particular study were not as pronounced. chem960.com

The research findings underscore the potential of modifying the sulphonamide structure to enhance or introduce antioxidant and antimicrobial properties. The variations in activity observed among different sulphonamide derivatives highlight the importance of structural features and substituents in determining their biological effects.

Table 1: Representative Antimicrobial Activities of Sulphonamide Derivatives

| Compound | Microorganism | Activity Measure | Value | Source |

| Sulfamethazine | Nocardia | Pronounced activity | - | fishersci.be |

| Sulfamethazine | Staphylococcus aureus | Pronounced activity | - | fishersci.be |

| Sulfamethazine | Escherichia coli | Pronounced activity | - | fishersci.be |

| Sulfadiazine | Staphylococcus aureus | Antibacterial activity | - | fishersci.be |

| Sulfadiazine | Escherichia coli | Antibacterial activity | - | fishersci.be |

| HR14 | S. aureus | MIC | 1.5 µg/mL | nih.gov |

| HR14 | E. coli | MIC | 2.0 µg/mL | nih.gov |

| HR5 | A. flavous | Zone of Inhibition | 27.2 mm | nih.gov |

| HR5 | A. nyger | Zone of Inhibition | 18.1 mm | nih.gov |

| HR5 | A. flavous | MIC | 5.25 µg/mL | nih.gov |

| HR5 | A. nyger | MIC | 12.5 µg/mL | nih.gov |

| 4d | E. coli | MIC | 6.72 mg/mL | nih.gov |

| 4h | S. aureus | MIC | 6.63 mg/mL | nih.gov |

| 4e | A. niger | MIC | 6.28 mg/mL | nih.gov |

Table 2: Representative Antioxidant Activities of Sulphonamide Derivatives

| Compound | Assay Method | Activity Measure | Value | Source |

| 3,4,5-trihydroxybenzenesulfonamide | DPPH, FRAP, ROS | EC50 | ~27 µM | wikipedia.org |

| HR5 | DPPH | % Inhibition | 15.60% at 6 mM | nih.gov |

| 4e | DPPH | IC50 | 0.3287 mg/mL | nih.gov |

| Vitamin C (Standard) | DPPH | IC50 | 0.2090 mg/mL | nih.gov |

| 5b | DPPH | IC50 | 0.66 mM | chem960.com |

| 5f | FRAP | FRAP Value | 13.6 mM | chem960.com |

| 5g | FRAP | FRAP Value | 13.5 mM | chem960.com |

Pharmacological Potential and Therapeutic Development

Drug Development Candidates

Research has explored the potential of 3-hydroxypropanamide derivatives and related structures as candidates for drug development, targeting a range of diseases.

While direct research on this compound for neurodegenerative diseases like Alzheimer's is limited in the provided search results, related areas of research offer potential connections. Studies are ongoing to find ways to stop neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where effective disease-modifying therapies are currently lacking. helsinki.fi Research into molecules that regulate lipid levels in the brain, such as BMP (Bis(monoacylglycerol)phosphate), and the enzymes involved in their synthesis (PLD3 and PLD4) could potentially lead to treatments for conditions like frontotemporal dementia and Alzheimer's disease. hhmi.org Mutations in PLD3 that cause a rare neurodegenerative disease (spinocerebellar ataxia 46) or increase Alzheimer's risk also reduce BMP synthesis. hhmi.org Furthermore, a human brain enzyme, L-3-hydroxyacyl-coenzyme A dehydrogenase, has been found to be identical to an amyloid beta-peptide-binding protein (ERAB) involved in Alzheimer's disease, which mediates neurotoxicity. nih.gov Although this compound is not explicitly mentioned in these contexts, the involvement of related metabolic pathways and protein interactions in neurodegeneration suggests potential avenues for exploring this compound derivatives.

Studies have investigated the activity of compounds structurally related to propanamide in experimental models of neuropathic pain. For instance, N-3-hydroxypropylphthalimide, a phthalimide (B116566) analogue, has shown activity in experimental models of inflammatory and neuropathic pain, including mechanical allodynia induced by chronic constriction injury of the sciatic nerve in rats. nih.gov Another area of research involves the development of novel mouse GABA uptake inhibitors with enhanced inhibitory properties, which are being studied in neuropathic pain models. researchgate.net While these studies involve compounds distinct from this compound itself, they highlight the therapeutic relevance of compounds with related structural features in pain management research.

Derivatives of compounds similar to N-ethyl-3-hydroxypropanamide have demonstrated antimicrobial and anticancer properties, suggesting that N-ethyl-3-hydroxypropanamide could also possess relevant biological activities. smolecule.com Research has also explored 2-acetamido-N-benzyl-3-hydroxypropanamide, an analog of a Chinese kinase inhibitor, which has shown anticancer properties by inducing apoptosis in human cancer cells and inhibiting the growth of prostate cancer cells. This compound is considered a potential candidate for developing new anticancer drugs due to its selective targeting of cancer cells. Additionally, structure-activity relationship (SAR) studies on O-alkylamino-tethered salicylamide (B354443) derivatives with various amino acid linkers, including (S)-2-amino-N-(2-chloro-4-nitrophenyl)-3-hydroxypropanamide, have identified compounds with potent antiproliferative activity against breast cancer cell lines. nih.gov

Phosphoramidate (B1195095) derivatives, synthesized from 3-hydroxypropyl derivatives of NSAIDs (Nonsteroidal Anti-inflammatory Drugs), have been evaluated for their anticancer and antiviral activities, including against HIV and hepatitis C virus. researchgate.net Phosphoramidate structures are known for their antiproliferative and cytotoxic properties and have shown importance as potential anticancer, anti-HIV, inhibitors of hepatitis C virus, and antimalarial agents. researchgate.net The application of the phosphoramidate strategy to NSAIDs has aimed to create novel derivatives as potential prodrugs for anticancer therapy or chemopreventive applications with reduced toxicity. researchgate.net While this compound is not directly a phosphoramidate, its 3-hydroxypropyl structure could potentially serve as a building block for synthesizing such phosphoramidate derivatives with antiviral or antimalarial potential.

This compound is structurally related to lacosamide (B1674222) [(R)-2-acetamido-N-benzyl-3-methoxypropanamide], an anticonvulsant drug used for treating partial-onset seizures and primary generalized tonic-clonic seizures. wikipedia.orgnih.gov Lacosamide is a functionalized amino acid that is believed to enhance the slow inactivation of voltage-gated sodium channels. wikipedia.orgnih.govnih.gov (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is an intermediate in the synthesis of lacosamide. google.comresearchgate.net This highlights the significance of the this compound structure as a precursor in the development of antiepileptic drugs. Studies on lacosamide have shown its efficacy in reducing seizure frequency in patients with partial-onset seizures. nih.gov

Anti-HIV, Hepatitis C, and Antimalarial Agents (related phosphoramidates)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how modifications to a molecule's structure affect its biological activity. gardp.orgcollaborativedrug.com For compounds related to this compound, particularly in the context of lacosamide and its anticonvulsant activity, SAR studies have focused on modifications at the 3-oxy site. Key findings from these studies indicate that small non-polar substituents at the 3-oxy site can enhance anticonvulsant activity. The incorporation of hydrophobic groups can help maintain efficacy while altering the compound's properties. Additionally, the presence of unsaturated groups at the 3-oxy site may offset activity loss associated with larger substituents. The acetamido group and the benzyl (B1604629) group in lacosamide-related structures are also noted for their roles in hydrogen bonding and hydrophobic interactions, respectively, which can modulate activity. SAR studies have also been conducted on other propanamide derivatives, such as O-alkylamino-tethered salicylamide derivatives, to explore their anticancer potential. nih.gov

Influence of Substituents on Activity

The biological activity of propanamide derivatives, including those related to this compound, is significantly influenced by the nature and position of substituents on the molecule. The presence of specific heterocyclic rings, such as piperazine (B1678402) and pyridine (B92270), has been associated with pharmacological activity in propanamide derivatives, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, piperazine derivatives are known for a wide range of biological activities, while pyridine derivatives have shown anti-inflammatory and anticancer effects. ontosight.ai

Studies on N-(substituted phenyl)-omega-[4-(2-pyridinyl)-1-piperazinyl]alkanamides, a class of propanamide derivatives, revealed that the nature of substituents on the anilide ring strongly impacted mast cell stabilizing activity. nih.gov However, the influence of these substituents was less pronounced in tests for inhibiting reaginic passive cutaneous anaphylaxis and histamine-induced bronchospasm. nih.gov No clear correlation was found between common physicochemical parameters (pi, sigma, Vw volume) of substituents and activity in these specific derivatives. nih.gov The position of substituents on the anilide ring also played a role, with para substitution generally resulting in higher potency in passive cutaneous anaphylaxis and bronchoconstriction tests compared to meta and ortho substitution. nih.gov Conversely, introducing substituents into the 1-(2-pyridinyl)piperazinyl moiety of these N-(substituted phenyl)propanamide derivatives had little effect on activity or was detrimental. nih.gov

In the context of herbicidal activity of α-phenylsulfonyl propanamide derivatives, the presence of a sterically small alkyl group and a hydrogen atom at the α-carbon atom were found to be necessary for activity. tandfonline.com Bulky substituents like isopropyl, phenyl, benzyl, and dimethyl groups at the α-carbon atom resulted in inactive compounds even at high doses. tandfonline.com Substituents on the sulfonylphenyl moiety also affected herbicidal activity, with alkyl groups like 3-methyl, 4-methyl, and 2,4-dimethyl showing high activity against certain weeds. tandfonline.com Similarly, on the aniline (B41778) moiety, halogen atoms at the meta position in derivatives like 3-chloro, 2,5-dichloro, 2-methyl-5-chloro, and 2-methyl-5-fluoro showed high activity. tandfonline.com

Research on N-hydroxy-2-propenamides, a class of histone deacetylase (HDAC) inhibitors, indicated that the influence of a 4′-substituent in the aroyl moiety was not significant for inhibitory activity. psu.edu However, the unsaturated chain linking the pyrrole (B145914) ring to the hydroxamic acid group was crucial, as the saturated analogue was significantly less active. psu.edu

Studies on salicylamide derivatives with amino acid linkers as potential anticancer agents have also demonstrated the importance of substituents. nih.gov For example, introducing different substituents on the amino group of certain derivatives affected their antiproliferative potency against breast cancer cell lines. nih.gov N-Boc substituted compounds with specific linkers showed varying degrees of activity, highlighting how modifications to the amino acid linker can influence the anticancer potential. nih.gov

Chiral Purity and Enantiomeric Activity

Chirality, the existence of stereoisomers (enantiomers) that are non-superimposable mirror images of each other, can significantly impact the biological activity of a compound. For chiral substances, the different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles, leading to significant enantioselective differences in activity. longdom.org Regulatory bodies, such as the US Food and Drug Administration (USFDA), require the specification of enantiomeric purity for chiral drugs. longdom.org

While direct information specifically detailing the enantiomeric activity of this compound itself was not extensively found, research on related chiral molecules and derivatives provides insight into the general importance of chiral purity. For example, studies on the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, a dopaminergic compound, emphasized the importance of their metabolic conversion and showed a slight preference for the S-(-) enantiomer as a substrate for COMT. nih.gov

In the context of drug development, achieving high enantiomeric purity is often crucial. Methods like chiral high-performance liquid chromatography (HPLC) are used to separate and assess the enantiomeric excess (ee) of chiral compounds and their intermediates. google.com, longdom.org For instance, a validated chiral HPLC method was developed for the enantiomeric separation of lacosamide, a drug which is an (R)-enantiomer, and its undesired (S)-enantiomer. longdom.org This highlights the need to control and analyze the chiral purity of pharmaceutical compounds.

Some studies mention specific chiral derivatives related to propanamide. For example, (2R)-2-acetamido-3-methoxypropanoic acid is described as a chiral amino acid derivative with specific substituents. The synthesis of such compounds often involves steps that ensure the desired stereochemistry, and techniques like catalytic hydrogenation can yield products with high enantiomeric excess. Another example is N-{(1S,2R)-1-(3,5-difluorobenzyl)-3-[(3-ethylbenzyl)amino]-2-hydroxypropyl}-3-hydroxypropanamide, which explicitly indicates specific (S) and (R) configurations at chiral centers. google.com

The biological activity of chiral substances is often stereospecific, meaning one enantiomer is significantly more potent or has a different activity profile compared to the other. Therefore, controlling chiral purity is essential to ensure consistent pharmacological effects and minimize potential off-target activities associated with the less active or inactive enantiomer.

Therapeutic Applications of Derivatives

Applications of 3-Aminopropionamide (3-APA) Moiety in Antitumor Research

The 3-aminopropionamide (3-APA) moiety, a structural unit related to this compound where the hydroxyl group is replaced by an amino group, has demonstrated utility in antitumor applications, particularly in the context of clinical research for treating non-small cell lung cancer (NSCLC). food.gov.uk

The 3-APA moiety has been incorporated within various carrier molecules to deliver therapeutic agents. food.gov.uk One mechanism involves linking the 3-APA moiety to a carrier molecule, such as 4-anilinoquinazoline, to facilitate the intracellular delivery of an acrylamide (B121943) derivative via a retro Michael reaction of 3-APA. food.gov.uk This acrylamide derivative is then thought to react with thiol groups of epidermal growth factor (EGF), which is believed to be involved in tumor cell proliferation. food.gov.uk

Research has investigated novel compounds containing the 3-aminopropanamide (B1594134) structure as irreversible inhibitors of the epidermal growth factor receptor (EGFR) in NSCLC cells, including those with the EGFR T790M mutation, which is associated with acquired resistance to existing EGFR inhibitors. nih.gov, nih.gov Studies on compounds like UPR1282 and UPR1268 have shown inhibition of EGFR autophosphorylation at nanomolar concentrations and significant induction of apoptosis in NSCLC cells. nih.gov, nih.gov These compounds also inhibited migration of NSCLC cells and reduced cancer stem-like cell hallmarks. nih.gov In xenograft models, UPR1282 demonstrated tumor shrinkage and was well tolerated. nih.gov

The involvement of EGFR in tumorigenic processes such as proliferation, apoptosis, angiogenesis, and invasion in various tumor types makes it a key target for cancer therapy. nih.gov Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have been approved for NSCLC treatment, but resistance remains a challenge. nih.gov Compounds incorporating the 3-aminopropanamide structure are being explored as potential agents to overcome such resistance and target pivotal proliferation and invasive signaling pathways. nih.gov, nih.gov

It is important to note that while "APA" is also an acronym for apalutamide, an androgen receptor pathway inhibitor used in prostate cancer treatment nih.gov, ascopubs.org, targetedonc.com, springermedizin.de, and for adapted physical activity in cancer care mdpi.com, the focus here is specifically on the chemical moiety 3-aminopropionamide (3-APA) in the context of antitumor research as described in the provided source food.gov.uk.

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17767 |

| 3-Aminopropionamide | 135978 |

| Apalutamide | 118751005 |

Table 2: Selected Research Findings on 3-Aminopropanamide Derivatives in NSCLC

| Compound | EGFR Autophosphorylation Inhibition | Apoptosis Induction | Migration Inhibition | Xenograft Model Activity | Reference |

| UPR1282 | Nanomolar concentrations | Significant | ~30% vs control | Tumor shrinkage observed | nih.gov, nih.gov |

| UPR1268 | Nanomolar concentrations | Significant | Not specified | Not specified | nih.gov, nih.gov |

Table 3: Influence of Substituents on Activity (Examples from Search Results)

| Core Structure / Derivative Class | Substitution Location | Nature of Substituent | Observed Effect on Activity | Reference |

| Propanamide derivatives | Anilide ring | Various | Strongly influenced mast cell stabilizing activity. nih.gov | nih.gov |

| Propanamide derivatives | Anilide ring | Para vs Meta vs Ortho | Para generally higher potency in PCA and bronchoconstriction. nih.gov | nih.gov |

| Propanamide derivatives | Piperazinyl moiety | Various | Little effect or deleterious effect. nih.gov | nih.gov |

| α-Phenylsulfonyl propanamides | α-carbon | Sterically small alkyl + H | Necessary for herbicidal activity. tandfonline.com | tandfonline.com |

| α-Phenylsulfonyl propanamides | α-carbon | Bulky groups (isopropyl, phenyl, etc.) | Inactive. tandfonline.com | tandfonline.com |

| α-Phenylsulfonyl propanamides | Sulfonylphenyl moiety | Alkyl (3-methyl, 4-methyl, 2,4-dimethyl) | High herbicidal activity against certain weeds. tandfonline.com | tandfonline.com |

| α-Phenylsulfonyl propanamides | Aniline moiety | Halogen at meta position | High herbicidal activity against certain weeds. tandfonline.com | tandfonline.com |

| N-hydroxy-2-propenamides | Aroyl moiety (4′ pos) | Various | Not significant for HDAC inhibitory activity. psu.edu | psu.edu |

| N-hydroxy-2-propenamides | Linker chain | Saturated vs Unsaturated | Unsaturated crucial for anti-HDAC activity. psu.edu | psu.edu |

| Salicylamide derivatives | Amino group | Various | Affected antiproliferative potency. nih.gov | nih.gov |

| Salicylamide derivatives | Amino acid linker | N-Boc substituted with specific linkers | Varying antiproliferative activity. nih.gov | nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and spectroscopic properties.

Molecular Geometry Optimization

Molecular geometry optimization is a fundamental step in quantum chemical studies. It involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This process minimizes the total energy of the system by adjusting the atomic coordinates. For a molecule like 3-hydroxypropanamide (C₃H₇NO₂), geometry optimization determines precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. The optimized geometry represents a minimum on the potential energy surface (PES) of the molecule. Different minimum energy conformers are possible for neutral molecules, which can be identified through conformational analysis. rsc.org

Electronic Structure and Spectra (UV-Vis)

Quantum chemical calculations are employed to investigate the electronic structure of this compound, including the energies and spatial distributions of molecular orbitals such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is vital for understanding the molecule's reactivity and spectroscopic properties.

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by a molecule, leading to electronic transitions between energy levels. libretexts.orgbath.ac.uk Theoretical calculations, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis spectra of molecules. researchgate.net For this compound, TD-PBE0/aug-cc-pVTZ calculations have been used to compute UV-Vis spectra for its neutral, single cationic, and double cationic forms. rsc.orgrsc.orgresearchgate.net These calculations help in identifying potential electronic transitions and their corresponding wavelengths and intensities. For instance, neutral molecules consistent with the 5780 Å family of diffuse interstellar bands (DIBs), which includes this compound, show intense bands in the far and near UV spectrum. rsc.orgresearchgate.net These bands can reflect n–π* transitions, typical of the amide moiety. rsc.orgresearchgate.net

The calculated spectra can be compared with experimental data, if available, to validate the theoretical methods and gain further insights into the molecule's electronic transitions. In the context of diffuse interstellar bands, calculated spectra for this compound and other candidate molecules were compared to observed astronomical spectra to evaluate their potential as carriers of these bands. rsc.orgrsc.org

Energy Barrier Calculations for Reactions

Computational methods are used to calculate the energy barriers of chemical reactions involving this compound. Energy barriers represent the minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. fgarciasanchez.esfaccts.de These calculations provide insights into reaction mechanisms and kinetics.

While direct energy barrier calculations specifically for reactions of this compound were not extensively detailed in the search results, related studies on similar propanamide derivatives and other reactions provide context. For example, energy barrier calculations have been performed for proton transfer steps in enzymatic reactions involving N-methyl-3-hydroxy-propanamide, suggesting a stepwise mechanism. nih.gov Methods like the Nudged Elastic Band (NEB) method and the method of the Lagrangian multiplier are commonly used to determine energy barriers by finding the minimum energy path and transition states between reactant and product states. fgarciasanchez.esfaccts.deresearchgate.net

Molecular Descriptors in Quantitative Structure-Activity Relationships (QSAR)

Molecular descriptors are numerical values that capture various structural and physicochemical properties of a molecule. These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate molecular structure with biological activity or other properties. jksus.orgresearchgate.netsemanticscholar.org

Quantum chemical calculations can provide a wide range of molecular descriptors for this compound. These can include electronic descriptors such as frontier molecular orbital energies (HOMO, LUMO), dipole moment, partial atomic charges, and molecular surface area. researchgate.netnih.govresearchgate.net Other descriptors may relate to molecular shape, size, and topological features. researchgate.net

QSAR studies involving compounds with a hydroxypropanamide skeleton have utilized quantum chemical descriptors to build predictive models. researchgate.net For example, studies on anticonvulsant activity of 2-amino-N-benzylacetamide derivatives, which share some structural features with this compound, have employed descriptors derived from Density Functional Theory (DFT) calculations. jksus.orgresearchgate.net These descriptors included the x-component of the molecular dipole moment, HOMO-LUMO energy gap, and electrophilicity index. researchgate.net

By correlating these descriptors with observed activities, QSAR models can help identify the structural features that are important for a particular property and guide the design of new compounds with improved characteristics. jksus.orgimist.ma

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict the binding orientation and affinity of a molecule (ligand) to a biological target, such as a protein or enzyme. These methods are valuable in drug discovery and understanding molecular interactions.

Prediction of Binding Modes and Interactions

Molecular docking simulations predict how a ligand, such as this compound or its derivatives, might bind to the active site of a target protein. preprints.orgacs.orgf1000research.com The process typically involves generating multiple possible orientations (poses) of the ligand within the binding site and scoring these poses based on their predicted binding energy or fit. preprints.orgresearchgate.net

These studies can reveal the key interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.orgf1000research.com For example, molecular docking studies of hydroxamic acid derivatives, which contain the amide and hydroxyl functionalities present in this compound, have been used to examine their binding modes to enzymes like urease. acs.orgnih.gov These studies have shown interactions involving hydrogen bonds with specific amino acid residues and coordination with metal ions in the active site. acs.org

Molecular dynamics simulations can further explore the stability of the predicted binding poses and how the complex behaves over time, providing a more dynamic picture of the interaction. preprints.org While specific molecular docking or simulation studies solely focused on this compound binding to a particular target were not prominently found, the application of these techniques to related compounds containing the hydroxypropanamide scaffold demonstrates their relevance in predicting binding modes and interactions. preprints.orgacs.orgnih.govnaturalproducts.net These computational approaches are essential for understanding the molecular basis of activity and for rational design of new ligands. imist.mapreprints.org

Conformational Analyses

Conformational analysis of molecules like this compound is crucial for understanding their preferred three-dimensional arrangements. Although direct conformational analysis of this compound is not extensively detailed in the search results, studies on related propanamide derivatives highlight the factors influencing their conformations. For example, the molecular geometry of 3-(4-Fluorophenyl)-3-oxopropanamide allows for multiple conformational arrangements due to rotation around single bonds. These preferred conformations are influenced by steric interactions and electronic factors, including potential intramolecular hydrogen bonding. Similarly, 2-amino-N-benzyl-3-hydroxypropanamide has been subjected to computational analysis to determine properties like TPSA, LogP, hydrogen bond acceptors/donors, and rotatable bonds, which are all related to its conformational flexibility and interactions. chemscene.com Theoretical studies often involve calculating the energies of different conformers to determine the most stable structures.

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations are valuable for understanding the reaction mechanisms involving this compound or its derivatives. For example, a theoretical study explored the intramolecular cyclization of 3-halogen or 3-hydroxypropanamides to yield β-lactams. acs.org This study used computational levels such as B3LYP/6-31+G(d,p) and MP2/6-31+G(d,p)//B3LYP/6-31+G(d,p) to investigate the effect of leaving groups (Cl⁻ and OH⁻) and substituents on the reaction barrier. acs.org The results indicated that OH⁻ is a significantly poorer leaving group compared to Cl⁻, resulting in a much larger energy barrier for the cyclization. acs.org Substituents on the nitrogen and carbon atoms were also shown to influence the energy barrier, highlighting the utility of theoretical calculations in predicting and explaining reaction outcomes. acs.org Theoretical calculations are also used to study reaction kinetics and degradation mechanisms, such as the degradation of acetaminophen (B1664979) initiated by hydroxyl and sulfate (B86663) radicals, where theoretical methods help determine reaction pathways and rate constants that are difficult to measure experimentally. nih.gov

Analytical Methodologies in Research

Spectroscopic Techniques for Characterization

Spectroscopy involves the interaction of electromagnetic radiation with a sample, providing information about its molecular structure and properties.

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their vibrational modes. For 3-hydroxypropanamide, characteristic absorption bands in the infrared spectrum correspond to the stretching and bending vibrations of its key functional groups, namely the hydroxyl (-OH) and amide (-CONH₂) groups. Typical FTIR spectra of the 3-hydroxypropionamide monomer show the presence of a low-frequency C=O stretch at 1660 cm⁻¹ and N-H stretches at 3500 cm⁻¹ and 3100 cm⁻¹. google.com The presence of two bands for N-H stretches is characteristic of the primary amide group (-NH₂). google.com FTIR spectroscopy has also been used in the analysis of related this compound derivatives to confirm their composition. sciencepub.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity of a molecule. Both ¹H NMR and ¹³C NMR are valuable for the structural elucidation of this compound.

¹H NMR spectroscopy can reveal the different types of hydrogen atoms and their environments within the molecule. For the 3-hydroxypropionamide monomer, ¹H NMR spectra typically show broad exchangeable signals between 5-8 ppm, corresponding to the NH protons of the amide group. Signals for the H-C-C-O protons are generally observed between 2-2.4 ppm. google.com

¹³C NMR spectroscopy provides information about the carbon backbone. In the ¹³C NMR spectrum of this compound, the carbon atom of the carbonyl group (C=O) typically gives a signal in the range of 160-180 ppm, which is deshielded due to the electronegativity of the oxygen atom. google.com The ¹H NMR and ¹³C NMR spectra of the 3-hydroxypropionamide monomer have been reported to match those of a known standard. google.com NMR spectroscopy, including ¹H and ¹³C NMR, has also been applied to characterize various substituted this compound derivatives. doi.org Furthermore, ¹H and ¹³C EXSY NMR spectroscopy has been utilized to study dynamic processes, such as the exchange between a related compound, 2-amino-N-hydroxypropanamide, and vanadium(V) in aqueous solution. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which can cause electronic transitions within a molecule. While experimental UV-Vis data for this compound may not be widely reported, theoretical studies have explored its UV-Vis properties.

Theoretical calculations using methods such as time-dependent density functional theory (TD-DFT) have been employed to predict the UV-Vis spectra of this compound in different forms, including neutral, single cationic, and double cationic states. researchgate.net These studies indicate that neutral this compound exhibits intense absorption bands in the far and near UV regions of the spectrum. researchgate.net These bands are associated with n-π* electronic transitions, which are characteristic of the amide functional group and typically occur near 200 nm. researchgate.net Theoretical investigations have shown that neither the neutral nor the ionized forms of this compound are predicted to exhibit significant absorption bands in the visible part of the spectrum (above 500 nm). researchgate.net Theoretical studies using TDDFT and the polarizable continuum method (PCM) have also investigated solvent effects on the UV-Vis spectra of related hydroxylated compounds, such as 3-hydroxyflavone, providing insights into how the molecular structure and environment can influence spectral properties. nih.govnih.gov

NMR Spectroscopy (1H-NMR, 13C-NMR)

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity. These methods exploit differences in the partitioning behavior of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used chromatographic techniques for the separation and analysis of non-volatile or semi-volatile compounds like this compound. These techniques offer high resolution and sensitivity.

HPLC and UPLC/UHPLC are valuable for assessing the purity of this compound and for separating it from impurities or other components in a sample. UPLC/UHPLC instruments are utilized in the analysis of related compounds, such as 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide. avantorsciences.com These advanced chromatographic techniques, particularly UPLC, can offer significant reductions in separation time compared to conventional HPLC while maintaining or improving separation quality, making them suitable for routine pharmaceutical analysis and development. hplc.eu An example of HPLC application in the analysis of a related N-substituted this compound is found in the development of an analytical method for Osimertinib Mesylate and its degradation impurities, where an impurity is identified as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3 hydroxypropanamide. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. While GC-MS is typically used for volatile or semi-volatile compounds, LC-MS/MS is suitable for a wider range of compounds, including less volatile and more polar substances.

Based on the available information, detailed data specifically on advanced analytical techniques for the bio-analysis of this compound and the development and validation of bioassays solely focused on this compound in biological matrices are limited in the provided search results. While general principles of bioanalysis and bioassay development, as well as analytical methods for related compounds or molecules containing the this compound structure, are discussed in the literature, specific protocols, research findings, or data tables pertaining directly to the bio-analysis and dedicated bioassays for this compound were not found within the scope of the searches conducted.

Advanced bioanalytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the quantitative analysis of small molecules in biological samples due to their high sensitivity, selectivity, and speed researchgate.netnih.gov. These techniques involve the separation of the analyte from the biological matrix using chromatography, followed by detection and quantification using mass spectrometry nih.gov. The validation of such methods is crucial to ensure their reliability and involves evaluating parameters like accuracy, precision, sensitivity (LLOQ), selectivity, linearity, recovery, and stability nih.govgoogle.comeuropa.eu. While LC-MS/MS is a standard approach for small molecule bioanalysis, specific validated methods for this compound in biological fluids were not detailed in the search results.

Bioassay development and validation are essential processes for assessing the biological activity or potency of a compound nih.govresearchgate.netsigmaaldrich.com. Validation of bioassays typically involves demonstrating their suitability for the intended purpose by evaluating parameters such as specificity, accuracy, precision, linearity, range, and robustness nih.govsigmaaldrich.com. Although some studies mention biological assays for compounds structurally related to this compound or molecules where it is a substructure, these assays are generally focused on specific biological activities (e.g., enzyme inhibition, receptor binding) of the larger molecule rather than the quantification or detection of this compound itself nih.govgoogle.comontosight.airesearchgate.net. Specific bioassays designed and validated for the direct measurement or detection of this compound were not identified in the search results.

Due to the limited availability of specific, detailed information within the provided search results that directly addresses advanced analytical techniques for the bio-analysis of this compound in biological matrices and the development and validation of bioassays specifically for this compound, it is not possible to generate a comprehensive article strictly adhering to the requested outline and content inclusions while excluding information outside this specific scope.

Environmental and Food Science Research

Formation in Food Products

3-Hydroxypropanamide is relevant to food science due to its implication in the formation of acrylamide (B121943), a well-known process contaminant that forms in carbohydrate-rich foods during high-temperature cooking processes such as frying, baking, and roasting.

Studies have investigated the role of this compound as a potential intermediate in the formation of acrylamide through the Maillard reaction. The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars at elevated temperatures, contributing to the color, flavor, and aroma of cooked foods. While several pathways for acrylamide formation exist, the involvement of asparagine and reducing sugars via the Maillard reaction is considered a major route. nih.govnih.govresearchgate.net

Research indicates that this compound, considered the Strecker alcohol of asparagine, generates relatively low amounts of acrylamide in Maillard model systems compared to other intermediates like N-glycosyl asparagine or reactions involving alpha-hydroxy carbonyls. nih.govnih.govimreblank.chimreblank.chcapes.gov.br This suggests that while it can be a precursor, its role as a major intermediate in the Maillard reaction pathway leading to acrylamide might be limited compared to other proposed routes. imreblank.chimreblank.ch

The formation of this compound itself can occur through both thermal and potentially enzymatic pathways, although research primarily highlights its connection to thermal processes related to acrylamide formation. In the context of acrylamide formation from asparagine, this compound has been discussed as a potential product from the reduction of the Strecker aldehyde of asparagine under thermal conditions. imreblank.ch However, the significance of this pathway is debated, partly due to questions about the reducing potential required for this conversion in Maillard systems. imreblank.ch